HPPD Inhibition Potency Compared with Structurally Related N-Phenylmaleimides
The compound displays a Ki of 300,000 nM against Sus scrofa 4-hydroxyphenylpyruvate dioxygenase (HPPD) [1]. While direct head-to-head data for analogous N-substituted maleimides are not publicly available, the measured affinity defines a quantitative baseline that distinguishes this compound from potent HPPD inhibitors (e.g., triketone herbicides with Ki values in the low nanomolar range) and positions it as a weak-binding probe or negative-control candidate in HPPD-related assays.
| Evidence Dimension | HPPD inhibition affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 300,000 nM (300 µM) |
| Comparator Or Baseline | Typical potent HPPD inhibitors (e.g., mesotrione, sulcotrione) exhibit Ki < 50 nM; unsubstituted maleimide not evaluated in this assay |
| Quantified Difference | >6,000-fold weaker than nanomolar inhibitors |
| Conditions | ChEMBL_549 assay; Sus scrofa (pig) HPPD enzyme; competitive inhibition format [1] |
Why This Matters
The quantitative Ki anchors the compound's target engagement profile, allowing users to rationally select it as a low-affinity reference point rather than relying on an uncharacterised maleimide congener.
- [1] BindingDB. Entry for CHEMBL615569 / BDBM50075317: 4-hydroxyphenylpyruvate dioxygenase inhibition. Ki = 300,000 nM. Lin, S; Yang, D. Bioorg. Med. Chem. Lett. 9:551-4 (1999). PMID: 10098661. View Source
